Product packaging for HPI-1 hydrate(Cat. No.:CAS No. 1262770-72-8)

HPI-1 hydrate

Cat. No.: B583788
CAS No.: 1262770-72-8
M. Wt: 481.5 g/mol
InChI Key: BOASXIAGFOONSK-UHFFFAOYSA-N
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Description

Identification and Classification as a Small Molecule Inhibitor of Cellular Signaling Pathways

HPI-1 hydrate (B1144303) is classified as a small molecule inhibitor that targets the Hedgehog (Hh) signaling pathway biomol.comlabscoop.comcaymanchem.comglpbio.cntargetmol.comsigmaaldrich.comrndsystems.comsigmaaldrich.combioscience.co.ukstemcell.com. This pathway is a critical regulator of embryonic development, tissue repair, and cellular differentiation. HPI-1 hydrate specifically suppresses signaling through Sonic Hedgehog (Shh) biomol.comlabscoop.comglpbio.cntargetmol.comrndsystems.comstemcell.com. Its efficacy is quantified by an IC50 value of 1.5 µM for Sonic Hh inhibition biomol.comlabscoop.comglpbio.cntargetmol.comrndsystems.comstemcell.com. Importantly, this compound demonstrates selectivity, as it does not significantly affect Wnt signaling, with an IC50 value greater than 30 µM biomol.comlabscoop.comglpbio.cntargetmol.comrndsystems.com.

Further research indicates that this compound acts downstream of initial pathway activation. It has been shown to suppress Hh pathway activation that is induced by the loss of Suppressor of Fused or by the overexpression of Gli proteins biomol.comlabscoop.comglpbio.cntargetmol.com. This suggests that this compound may exert its inhibitory effects through the posttranslational modification of Gli proteins or by interfering with the interaction of Gli with co-factors biomol.comlabscoop.comglpbio.cntargetmol.com. Additionally, this compound inhibits signaling through the oncogenic Smoothened (Smo) mutant, SmoM2, in neuron precursors, thereby preventing cell proliferation biomol.comlabscoop.comglpbio.cntargetmol.com. This multifaceted inhibition profile underscores its utility in dissecting various nodes within the Hh signaling cascade.

Significance in Modulating Fundamental Biological Processes for Research Inquiry

The precise inhibitory action of this compound on the Hedgehog signaling pathway renders it indispensable for studying a range of fundamental biological processes. The Hh pathway is integral to embryonic development, influencing cell fate decisions, proliferation, and patterning nih.gov. By inhibiting this pathway, researchers can investigate its role in developmental biology, including cell differentiation and tissue morphogenesis.

Specifically, this compound has been utilized to explore the role of Hh signaling in the specification of pulmonary ionocytes in airway epithelia nih.gov. Pharmacological inhibition of the GLI1 component of the Hh pathway by this compound significantly impaired the specification of human basal cells into ionocytes and ciliated cells, while concurrently enhancing the specification of secretory cells nih.gov. This highlights this compound's capacity to modulate cell fate decisions during differentiation processes. Furthermore, its ability to inhibit the proliferation of cerebellar granule neuron precursors expressing the SmoM2 mutant demonstrates its utility in neuroscience research, particularly in understanding neuronal development and the role of Hh signaling in the central nervous system biomol.comlabscoop.comglpbio.cntargetmol.comrndsystems.comstemcell.com.

The compound also demonstrates potential in cancer research by reducing the growth of certain cancer cell lines, such as MDA-MB-231 breast cancer cells stemcell.com. This application underscores the broader significance of Hh pathway modulation in understanding and potentially targeting cancer progression.

Data Table: this compound - Pathway Inhibition Profile

Pathway / TargetInhibition TypeIC₅₀ ValueSelectivity (vs. Wnt)Notes
Sonic Hedgehog (Shh)Inhibitor1.5 µMNot significantly affected (IC₅₀ ≥ 30 µM)Suppresses Hh activation induced by loss of Suppressor of Fused or Gli overexpression; suggests action at posttranslational modification of Gli or Gli-cofactor interaction biomol.comlabscoop.comglpbio.cntargetmol.comrndsystems.comstemcell.com.
Smoothened (Smo) mutant (SmoM2)InhibitorNot specified (inhibits proliferation)N/AInhibits SmoM2 in neuron precursors, preventing cell proliferation biomol.comlabscoop.comglpbio.cntargetmol.com.
Gli1Inhibitor4 µMN/AInhibits Gli1-induced Hh pathway activation rndsystems.com.
Gli2Inhibitor6 µMN/AInhibits Gli2-induced Hh pathway activation rndsystems.com.
SAG-induced Hh activationInhibitor1.5 µMN/AInhibits Hh pathway activation rndsystems.com.
Wnt SignalingNon-inhibitory≥ 30 µMN/ADoes not significantly affect Wnt signaling biomol.comlabscoop.comglpbio.cntargetmol.comrndsystems.com.

Other Compounds Mentioned:

Cyclopamine (B1684311)

Purmorphamine

SAG

Clarimycin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31NO7 B583788 HPI-1 hydrate CAS No. 1262770-72-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyethyl 4-(3-hydroxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO6.H2O/c1-16-24(27(31)34-12-11-32-2)25(17-7-6-8-19(29)13-17)26-21(28-16)14-18(15-22(26)30)20-9-4-5-10-23(20)33-3;/h4-10,13,18,25,28-29H,11-12,14-15H2,1-3H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOASXIAGFOONSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=CC=C4)O)C(=O)OCCOC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746687
Record name 2-Methoxyethyl 4-(3-hydroxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262770-72-8
Record name 2-Methoxyethyl 4-(3-hydroxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Discovery and Structural Framework of Hpi 1 Hydrate

Historical Context of Small Molecule Hedgehog Pathway Inhibitor Discovery

The Hedgehog (Hh) signaling pathway, essential for embryonic development and tissue homeostasis, has become a significant target for therapeutic intervention, particularly in oncology. Aberrant Hh signaling is linked to various pathological conditions, including proliferative diseases such as cancer nih.govotavachemicals.com. The identification and development of small molecule inhibitors have been a key strategy to modulate this pathway. Early efforts in this field often involved screening for compounds that could block Hh signaling, with some originating from natural products like cyclopamine (B1684311) nih.govbeilstein-journals.org. Over the past decade, substantial research has focused on discovering and optimizing these antagonists, leading to a variety of compounds that target different components of the pathway, including Smoothened (Smo), Sonic hedgehog protein (Shh), and Gli transcription factors nih.govotavachemicals.com. This progress has enabled a deeper molecular understanding of the pathway and provided potential therapeutic agents acs.orgfrontiersin.orgotavachemicals.comharvard.edu.

Quinolonecarboxylic Acid Derivative Scaffold of HPI-1 Hydrate (B1144303)

HPI-1 hydrate is characterized by its structural framework, which is based on a quinolonecarboxylic acid derivative scaffold. Specifically, its chemical name is 2-methoxyethyl 4-(3-hydroxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate hydrate nih.govsigmaaldrich.com. This structural class has been explored in medicinal chemistry for its potential to interact with biological targets. While specific detailed SAR studies focusing on this precise quinolonecarboxylic acid derivative scaffold for HPI-1's Hedgehog pathway inhibition are extensive in the literature for related compounds, HPI-1 itself represents a specific compound within this broader chemical space nih.gov.

Exploration of Structural Analogs and Derivatives for Research Probes

The development of compounds like this compound often involves the exploration of structural analogs and derivatives to refine their properties as research probes and potential therapeutics. Research into Hedgehog pathway inhibitors has seen the synthesis and evaluation of numerous derivatives aimed at optimizing potency, selectivity, and pharmacokinetic profiles nih.govbeilstein-journals.org. For instance, studies have investigated modifications to quinoline-based structures to enhance inhibitory activity against targets like Pim-1 kinase, demonstrating the utility of such scaffolds in drug discovery nih.gov. Similarly, other research programs have synthesized series of analogs for compounds like Sant-75, focusing on structure-activity relationships (SAR) to identify potent Hedgehog pathway inhibitors beilstein-journals.org. These efforts underscore the iterative process of chemical modification and biological evaluation necessary to develop effective molecular tools for studying complex biological pathways.

Molecular and Cellular Mechanisms of Action of Hpi 1 Hydrate

Inhibition of the Hedgehog Signaling Pathway

HPI-1 hydrate (B1144303) is recognized as a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis. targetmol.comlabscoop.comcaymanchem.combertin-bioreagent.comstemcell.com Dysregulation of this pathway is implicated in the formation of various cancers. nih.gov HPI-1 acts downstream of the Smoothened (Smo) receptor, targeting the Gli family of transcription factors, which are the ultimate effectors of the Hh pathway. stemcell.comnih.gov

HPI-1 hydrate demonstrates specific inhibitory action against the Sonic Hedgehog (Shh) branch of the Hh signaling pathway. targetmol.comlabscoop.comcaymanchem.combertin-bioreagent.comstemcell.com Research indicates that HPI-1 suppresses Hh pathway activation that is induced by the loss of the Suppressor of Fused (Su(fu)) protein or by the overexpression of Gli proteins. stemcell.comnih.gov This suggests that its mechanism of action is independent of the primary cilium and targets processes downstream in the signaling cascade. nih.gov Unlike some inhibitors that target the Smoothened (Smo) receptor directly, HPI-1's point of intervention appears to be at the level of Gli protein regulation. stemcell.comnih.gov

The mechanism of HPI-1 involves the intricate modulation of Gli protein activity. stemcell.comnih.gov Evidence suggests that HPI-1 targets the posttranslational modification of Gli proteins or their interaction with essential co-factors. targetmol.comlabscoop.comcaymanchem.combertin-bioreagent.com The inhibitory effect of HPI-1 is attributed, at least in part, to an increase in the levels of Gli repressor forms, as it has been shown to uncouple Shh signaling from the processing of Gli2. nih.gov

Furthermore, HPI-1 not only promotes the repressor form but also directly antagonizes the function of the Gli activator. nih.gov Interestingly, studies have shown that while inhibiting Gli1 activity, HPI-1 can simultaneously increase the stability of the Gli1 protein, suggesting a mechanism that inhibits its function while also reducing its degradation rate. nih.gov This dual action on both Gli activator and repressor forms highlights a complex regulatory role. nih.gov The compound's effectiveness against Gli2 is potentiated by Gli phosphorylation. nih.gov

A significant characteristic of this compound is its ability to inhibit Hh pathway signaling driven by oncogenic, constitutively active mutants of the Smoothened receptor, such as SmoM2. targetmol.comlabscoop.comcaymanchem.combertin-bioreagent.comstemcell.com This is particularly relevant for cancers that develop resistance to Smo-targeting antagonists. nih.gov HPI-1 effectively blocks the proliferation of cerebellar granule neuron precursors (CGNPs) that express the SmoM2 mutant. nih.govrndsystems.com By acting downstream of Smo, HPI-1 can circumvent mutations in the Smo receptor that would otherwise render upstream inhibitors ineffective. nih.gov This capability underscores the therapeutic potential of targeting downstream components of the Hh pathway. nih.gov

Quantitative Assessment of Inhibitory Potency in Research Assays

The inhibitory potency of this compound has been quantified through various cellular assays, providing specific metrics of its efficacy and selectivity.

In vitro studies using established reporter cell lines have determined the half-maximal inhibitory concentration (IC50) values for HPI-1. In Shh-LIGHT2 cells, a line designed to report on Hh pathway activity, HPI-1 inhibits Shh-induced signaling with an IC50 value of 1.5 µM. targetmol.comrndsystems.comapexbt.comtargetmol.com The compound is equally effective against pathway activation by the Smo agonist SAG in the same cell line, also showing an IC50 of 1.5 µM. rndsystems.comapexbt.com

The compound's potency against downstream effectors has also been measured. For Gli1- and Gli2-induced Hh pathway activation in Shh-LIGHT2 cells, the IC50 values are 6 µM and 4 µM, respectively. rndsystems.comapexbt.com In SmoM2-LIGHT cells, which report on the activity of the oncogenic SmoM2 mutant, HPI-1 demonstrates an IC50 of 2.5 µM. rndsystems.com

Assay/Cell LineActivatorIC50 Value (µM)Reference
Shh-LIGHT2Sonic Hedgehog (Shh)1.5 targetmol.comrndsystems.comapexbt.comtargetmol.com
Shh-LIGHT2SAG1.5 rndsystems.comapexbt.com
Shh-LIGHT2Gli1 Overexpression6 rndsystems.comapexbt.com
Shh-LIGHT2Gli2 Overexpression4 rndsystems.comapexbt.com
SmoM2-LIGHTConstitutive (SmoM2)2.5 rndsystems.com

To assess its specificity, HPI-1 has been tested against other critical cellular signaling pathways. Notably, HPI-1 does not significantly affect the Wnt signaling pathway. targetmol.comlabscoop.comcaymanchem.combertin-bioreagent.comstemcell.com The IC50 value for HPI-1 against Wnt signaling is reported to be greater than or equal to 30 µM. targetmol.comstemcell.comtargetmol.com This indicates a high degree of selectivity for the Hedgehog pathway over the Wnt pathway, with at least a 20-fold difference in potency. targetmol.comstemcell.comtargetmol.com This selectivity is a crucial attribute for a chemical probe intended for targeted research and potential therapeutic development.

Signaling PathwayIC50 Value (µM)Reference
Hedgehog (Shh-induced)1.5 targetmol.comstemcell.comtargetmol.com
Wnt≥ 30 targetmol.comstemcell.comtargetmol.com

Downstream Molecular and Cellular Responses Mediated by this compound

This compound is an inhibitor of the Hedgehog (Hh) signaling pathway, a critical communication route in cells that plays a crucial role in embryonic development and can contribute to cancer when dysregulated. bertin-bioreagent.comglpbio.comstemcell.comtargetmol.com The compound acts downstream in the pathway, specifically targeting the activity of Gli transcription factors, which are the final effectors of Hh signaling. bertin-bioreagent.comglpbio.comrndsystems.com By interfering with Gli protein function, this compound triggers a cascade of molecular and cellular responses, influencing gene expression, cell proliferation, and differentiation in pathway-dependent cells. bertin-bioreagent.comstemcell.com

Regulation of Gene Expression and Transcriptional Programs in Pathway-Dependent Cells

The primary mechanism through which this compound exerts its effects is by modulating gene expression. In the canonical Hedgehog pathway, the activation of the receptor Smoothened (Smo) leads to the activation of the Gli family of zinc-finger transcription factors. bertin-bioreagent.comstemcell.com These proteins then move into the nucleus and control the transcription of specific target genes.

This compound intervenes in this process at a point after Smoothened activation. bertin-bioreagent.com Research indicates that HPI-1 can suppress Hedgehog pathway activation that is induced by the overexpression of Gli proteins. bertin-bioreagent.comglpbio.com This finding suggests that the compound does not target Smo but rather acts on the post-translational modification of Gli proteins or interferes with their interaction with essential co-factors needed for transcriptional activity. bertin-bioreagent.comglpbio.comtargetmol.com By inhibiting the function of Gli, HPI-1 effectively blocks the entire transcriptional program that is dependent on Hedgehog signaling. rndsystems.com This leads to the downregulation of genes that are normally responsible for promoting cell growth, survival, and specific developmental fates.

Table 1: Molecular Interactions of this compound in the Hedgehog Pathway

Target Protein/Process Mechanism of Action Consequence Reference
Gli Transcription Factors Suppresses activation induced by Gli overexpression. bertin-bioreagent.comglpbio.com Inhibition of target gene transcription. bertin-bioreagent.comglpbio.comrndsystems.com
Post-translational Modification of Gli Suggested site of action. bertin-bioreagent.comtargetmol.com Prevents Gli activation. bertin-bioreagent.comtargetmol.com

Influence on Cellular Proliferation in Research Models

A significant consequence of this compound's inhibition of the Hedgehog-Gli signaling axis is the suppression of cellular proliferation, particularly in cells where this pathway is aberrantly active. bertin-bioreagent.com The compound has been shown to effectively prevent the proliferation of various cell types in preclinical research models.

One key model involves cerebellar granule neuron precursors (CGNPs). In certain types of brain tumors, the Hh pathway is activated by mutations in components like Smoothened, such as the oncogenic mutant SmoM2. bertin-bioreagent.comrndsystems.com this compound inhibits the signaling cascade initiated by SmoM2 in these neuron precursors, thereby preventing their uncontrolled proliferation. bertin-bioreagent.comglpbio.comtargetmol.comrndsystems.com Furthermore, this compound has demonstrated efficacy in cancer research, where it has been observed to reduce the growth of human breast cancer cell lines, such as MDA-MB-231. stemcell.com

Table 2: Effects of this compound on Cellular Proliferation

Cell Type/Research Model Pathway Context Observed Effect Reference
Cerebellar Granule Neuron Precursors Expressing oncogenic Smoothened (SmoM2) mutant. bertin-bioreagent.com Proliferation inhibited. bertin-bioreagent.comglpbio.comstemcell.comrndsystems.com
MDA-MB-231 (Human Breast Cancer Cells) Endogenous Hedgehog pathway activity. Growth reduced. stemcell.com

Effects on Cellular Differentiation and Development in Experimental Systems

The Hedgehog signaling pathway is fundamental to the processes of cellular differentiation and embryonic development, guiding the formation of various tissues and organs. By inhibiting this pathway, this compound serves as a valuable chemical tool in experimental systems to study and manipulate these complex biological events.

The compound's inhibitory action on cerebellar granule neuron precursors not only affects their proliferation but also has implications for their differentiation into mature neurons. bertin-bioreagent.comstemcell.com By blocking the Hh signal, which can maintain cells in a progenitor state, HPI-1 can influence the timing and outcome of neuronal differentiation. Its application in research involving neural stem and progenitor cells underscores its utility in neuroscience for dissecting the molecular controls of neural development. stemcell.com In broader developmental biology, the specific inhibition of Gli-mediated transcription allows researchers to investigate the precise roles of Hedgehog signaling in lineage commitment and the patterning of developing structures.

Applications of Hpi 1 Hydrate in Biomedical Research

Utilization as a Chemical Probe for Hedgehog Pathway Investigation in Cell Biology

HPI-1 hydrate (B1144303) serves as a valuable chemical probe for dissecting the intricacies of the Hedgehog signaling pathway. It functions as an inhibitor of this pathway, suppressing signaling initiated by Sonic Hedgehog (Shh) with an IC50 of 1.5 µM. nih.govnih.govnih.govresearchgate.net A key characteristic of HPI-1 hydrate is its mode of action, which is downstream of the transmembrane protein Smoothened (Smo). nih.gov

Research indicates that this compound's inhibitory action targets the Gli family of transcription factors (Gli1, Gli2, and Gli3), which are the ultimate effectors of the Hh pathway. researchgate.netnih.gov Evidence suggests that HPI-1 can suppress Hh pathway activation even when induced by the loss of the Suppressor of Fused (Su(fu)), a negative regulator of Gli, or by the overexpression of Gli itself. nih.govnih.govresearchgate.netnih.gov This points to a mechanism that may involve post-translational modification of Gli proteins or interference with the interaction between Gli and a necessary co-factor. nih.govnih.govresearchgate.netnih.gov

Specifically, HPI-1 has been shown to increase the levels of the repressor form of Gli, effectively uncoupling Shh signaling from the processing of Gli2. nih.gov It also appears to more directly antagonize the function of the activator form of Gli, a mechanism that is potentially enhanced by Gli phosphorylation. nih.gov This specificity of action, without significantly affecting other signaling pathways like the Wnt pathway (IC50 ≥ 30 µM), makes this compound a precise tool for studying the downstream components of Hedgehog signaling in various cell biology contexts. nih.govnih.govnih.govresearchgate.net

Insights into Developmental Biology Processes through Pathway Perturbation

The Hedgehog signaling pathway is fundamental to embryonic patterning and development. nih.gov The ability of this compound to specifically perturb this pathway allows researchers to gain insights into these complex developmental processes. By inhibiting Hh signaling at specific developmental stages in model organisms or in in vitro differentiation systems, scientists can study the consequences of pathway disruption on tissue formation and organogenesis. researchgate.netmdpi.com

The use of small molecule inhibitors like this compound provides temporal control over pathway inhibition, which is a significant advantage in developmental studies. This allows for the investigation of the specific time windows during which Hedgehog signaling is critical for particular developmental events. Such studies contribute to a deeper understanding of the molecular mechanisms that govern the formation of the basic body plan and the differentiation of various cell lineages. researchgate.net

Studies in Disease-Relevant Cellular and Preclinical Models (excluding clinical applications)

The aberrant activation of the Hedgehog pathway is a known driver in several pathologies, most notably cancer. This compound has been utilized in various cellular and preclinical models to investigate the role of this pathway in disease and to explore the potential of its inhibition as a therapeutic strategy.

Investigation of Aberrant Hedgehog Signaling in Cancer Biology Models (e.g., MDA-MB-231 breast cancer cells, neuron precursors)

In the realm of cancer biology, this compound has been employed to study cancers where Hedgehog signaling is dysregulated. For instance, it has been shown to reduce the growth of MDA-MB-231 breast cancer cells. researchgate.net In studies involving TGF-β-stimulated MDA-MB-231b breast cancer cells, HPI-1 treatment was found to decrease the expression of genes associated with Hedgehog activity, such as PTHLH and TGFBR2. Furthermore, it altered the expression of various cytokines, including CCL2 and CSF1/2/3, suggesting a role for Hedgehog signaling in modulating the tumor microenvironment.

This compound has also been shown to inhibit signaling through the oncogenic SmoM2 mutant of Smoothened in neuron precursors, which is relevant to certain types of brain tumors. nih.govnih.govresearchgate.net By preventing the proliferation of these cells, HPI-1 demonstrates its potential as a tool to investigate therapeutic strategies for Hh-dependent cancers. nih.govnih.govresearchgate.net

Cell Line/ModelKey Findings with this compoundReference
MDA-MB-231 breast cancer cellsReduces cell growth. researchgate.net
TGF-β-stimulated MDA-MB-231b cellsDecreases expression of PTHLH and TGFBR2; alters cytokine expression (CCL2, CSF1/2/3).
Neuron precursors with oncogenic SmoM2Inhibits signaling and prevents cell proliferation. nih.govnih.govresearchgate.net

Applications in Other Disease-Related Cellular or Preclinical Research Paradigms

Beyond cancer, the role of aberrant Hedgehog signaling is being explored in other diseases. Preclinical studies using cell and animal models are crucial for understanding the pathological role of this pathway. The use of inhibitors like this compound in these models can help to elucidate the pathway's contribution to disease progression and to validate it as a potential therapeutic target. While specific examples for this compound in other disease models are not as extensively documented in the provided context, its utility as a potent and specific Hh pathway inhibitor makes it a relevant tool for such investigations.

Integration into Targeted Delivery Systems as a Research Moiety

The development of targeted delivery systems is a significant area of biomedical research, aiming to increase the efficacy of therapeutic agents while minimizing off-target effects. Nanocarriers are at the forefront of these technologies.

Conjugation with Nanocarriers for Cell-Specific Targeting in in vitro and in vivo Research Models (e.g., pancreatic endocrine cells)

Targeted drug delivery to specific cell types, such as pancreatic endocrine cells, is a promising strategy for various diseases, including diabetes. nih.gov Nanocarriers are often employed for this purpose, and they can be decorated with molecules that specifically recognize the target cells. nih.gov

Methodologies for Assessing Targeted Delivery and Cellular Internalization in Experimental Systems

The effective delivery of therapeutic agents to target cells is a cornerstone of successful biomedical research. For compounds like this compound, which possess challenging physicochemical properties such as lipophilicity and poor aqueous solubility, assessing the efficiency of delivery systems is critical. nih.gov When HPI-1 is encapsulated within delivery vehicles, such as polymeric nanoparticles, researchers employ a variety of sophisticated methodologies to track its journey to the target cell and confirm its internalization. nih.gov These techniques range from direct visualization through advanced microscopy to high-throughput quantitative analysis.

Fluorescent Labeling Strategies

A prerequisite for many detection methods is the fluorescent labeling of the delivery vehicle or the therapeutic agent itself. This process renders the compound of interest visible to specialized imaging equipment.

Covalent Labeling: Fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC) or rhodamine derivatives, can be chemically conjugated to the nanoparticle matrix or directly to the HPI-1 molecule, if a suitable functional group is available. researchgate.net This is a common and robust method for tracking. For instance, N-hydroxysuccinimide (NHS) esters of dyes can be used to react with primary amines on a protein or polymer, creating a stable fluorescent probe. biossusa.com

Non-Covalent Encapsulation: A fluorescent dye can be co-encapsulated within the nanoparticle along with the this compound. This method is technically simpler, but researchers must validate that the dye does not leak from the carrier prematurely, which would lead to false signals.

Genetically Encoded Tags: In some experimental systems, target cells can be engineered to express fluorescent proteins, like Green Fluorescent Protein (GFP), which can be used in co-localization studies to determine the position of the delivered compound relative to specific cellular structures. nih.govmdpi.com

The choice of fluorophore is critical and depends on the instrumentation available and the potential for background autofluorescence from the cells or tissues being studied. nih.gov

Table 1: Comparison of Common Fluorescent Labeling Techniques

Labeling MethodPrincipleAdvantagesConsiderations
Covalent Conjugation A fluorescent dye is chemically and stably bonded to the nanoparticle or HPI-1. biossusa.comStable signal, allows for accurate tracking of the labeled entity.The chemical reaction could potentially alter the function of the compound or carrier.
Dye Encapsulation A fluorescent dye is physically trapped inside the nanoparticle along with HPI-1.Simpler preparation, avoids chemical modification of the active compound.Potential for dye leakage from the nanoparticle, leading to inaccurate localization.
Fusion Proteins (e.g., GFP) Cells are modified to express a fluorescent protein in a specific location (e.g., cell membrane). mdpi.comEnables precise co-localization studies with subcellular compartments.Requires genetic modification of the target cells; not a direct label of HPI-1.

Microscopic Visualization of Cellular Uptake

Microscopy techniques provide direct visual evidence of nanoparticle internalization and can reveal their subcellular location.

Confocal Laser Scanning Microscopy (CLSM): This is a widely used technique to obtain high-resolution, three-dimensional images of cells. researchgate.net By optically sectioning the cell, it can be definitively determined whether fluorescently-labeled HPI-1 nanoparticles are inside the cell or merely bound to the outer membrane. nih.gov For example, researchers can expose hepatocellular carcinoma cell lines to fluorescently-labeled HPI-1 nanoparticles and image them at various time points to observe the process of internalization. nih.govresearchgate.net Z-stack images are often reconstructed into a 3D model to show the nanoparticles within the cellular volume, often co-stained with markers for specific organelles like the nucleus (e.g., DAPI) or actin filaments (e.g., phalloidin). researchgate.net

Super-Resolution Microscopy: Techniques such as Stimulated Emission Depletion (STED) microscopy bypass the diffraction limit of light, offering an even more detailed view of nanoparticle-cell interactions. mdpi.comresearchgate.net This can help elucidate the specific mechanisms of endocytosis by visualizing the interaction of nanoparticles with structures like clathrin-coated pits.

Quantitative Analysis of Internalization

While microscopy is excellent for visualization, other methods are better suited for quantifying the extent of uptake across a large population of cells.

Flow Cytometry: This is a powerful, high-throughput technique used to measure the fluorescence intensity of thousands of individual cells per second. nih.gov Cells are treated with fluorescently-labeled HPI-1 nanoparticles and then analyzed. The resulting data provides a quantitative measure of the percentage of cells that have taken up the nanoparticles and the relative amount of uptake per cell (indicated by the median fluorescence intensity). researchgate.net This method is invaluable for comparing the uptake efficiency of different nanoparticle formulations or for studying uptake under various experimental conditions. nih.gov

High-Content Imaging (HCI): This approach combines the automation and quantification of flow cytometry with the detailed imaging of microscopy. nih.gov Automated microscopes capture images of cells in multi-well plates and use sophisticated software to identify individual cells and quantify fluorescence within them. nih.gov HCI can simultaneously provide data on the percentage of positive cells, the intensity of uptake, and the subcellular localization of the fluorescent signal, making it a highly efficient and data-rich methodology. nih.gov

Table 2: Methodologies for Assessing Cellular Internalization

MethodologyType of DataThroughputKey Application for HPI-1 Delivery
Confocal Microscopy Qualitative/Semi-Quantitative (Images, 3D models) researchgate.netLowConfirming intracellular and subcellular localization of HPI-1 nanoparticles.
Flow Cytometry Quantitative (Fluorescence intensity, cell counts) nih.govHighMeasuring the efficiency of nanoparticle uptake across a large cell population.
High-Content Imaging Quantitative & Qualitative (Images and statistical data) nih.govHighAutomated screening of different HPI-1 formulations for both uptake efficiency and cellular location.
Biochemical Assays Indirect/Functional (e.g., Protein expression) nih.govMediumAssessing the biological activity of delivered HPI-1 by measuring downstream pathway inhibition (e.g., Gli1 levels).

Assessing Downstream Functional Effects

An indirect yet crucial method for confirming successful delivery is to measure the intended biological effect of HPI-1. Since HPI-1 is an inhibitor of the Hedgehog signaling pathway, its successful internalization and release within a cancer cell should lead to a reduction in the expression of downstream target proteins like Gli1 and Patched-1 (Ptch1). nih.gov Researchers can quantify the levels of these proteins using techniques such as immunohistochemistry on tumor samples or Western blotting on cell lysates. nih.gov A significant decrease in the expression of these target proteins in cells treated with HPI-1 nanoparticles, compared to untreated controls, serves as strong evidence of successful delivery and target engagement. nih.gov

Advanced Methodological Approaches in Hpi 1 Hydrate Research

High-Throughput Screening Methodologies Leading to Inhibitor Discovery

The discovery of Hedgehog pathway inhibitors (HPIs) like HPI-1 was made possible by the development of robust high-throughput screening (HTS) platforms. nih.gov HTS allows for the rapid testing of large and diverse chemical libraries to identify compounds that modulate a specific biological pathway. youtube.comnih.gov For Hedgehog pathway inhibitors, these screens are often cell-based, utilizing engineered cell lines that report on the pathway's activity level. frontiersin.org

A common HTS strategy involves using cell lines, such as the Shh-LIGHT2 cells (derived from NIH/3T3 cells), which contain a Gli-dependent firefly luciferase reporter. pnas.org In these cells, activation of the Hedgehog pathway leads to the expression of luciferase, producing a measurable light signal. Potential inhibitors are identified by their ability to reduce this signal in the presence of a pathway agonist like Sonic Hedgehog (Shh). pnas.org

The process that led to the identification of HPI-1 likely involved a multi-step screening campaign:

Primary Screen: A large library of compounds (often exceeding 100,000) is tested at a single concentration to identify initial "hits" that reduce luciferase activity. nih.gov

Confirmatory Screen: Hits are re-tested to confirm their activity and eliminate false positives.

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency, often expressed as an IC50 value. bertin-bioreagent.com HPI-1 was identified as an inhibitor of Sonic Hh-induced signaling with an IC50 of 1.5 µM. bertin-bioreagent.com

Counterscreens: To determine specificity, compounds are tested in assays for other signaling pathways, such as Wnt signaling. HPI-1, for instance, does not significantly affect Wnt signaling (IC50 > 30 µM), indicating its specificity for the Hh pathway. bertin-bioreagent.com

Furthermore, HTS assays can be designed to target specific points in the pathway. While many early screens focused on the transmembrane protein Smoothened (SMO), subsequent efforts aimed to find inhibitors acting downstream. pnas.org HPI-1 was notably identified as an inhibitor that acts downstream of SMO and even Suppressor of Fused (Su(fu)), likely targeting the Gli transcription factors or their co-factors. pnas.orgbertin-bioreagent.com This was established through epistatic mapping, where the inhibitor's effect is tested in cells with pathway activation induced by overexpressing components like Gli1 or Gli2. pnas.org

Screening StagePurposeTypical AssayKey Finding for HPI-1
Primary Screening Initial identification of active compounds from a large library.Cell-based luciferase reporter assay (e.g., Shh-LIGHT2).Identification as a potential Hh pathway inhibitor.
Dose-Response Determine the potency (IC50) of the compound.Luciferase assay with serial dilutions of the compound.IC50 of 1.5 µM against Shh-induced signaling. bertin-bioreagent.com
Counterscreening Assess the selectivity of the inhibitor against other pathways.Wnt pathway reporter assay.IC50 > 30 µM, indicating selectivity for the Hh pathway. bertin-bioreagent.com
Mechanism of Action Pinpoint the target within the signaling cascade.Assays with pathway activation downstream of SMO (e.g., Gli1/Gli2 overexpression).Acts downstream of SMO and Su(fu), likely at the level of Gli proteins. pnas.orgbertin-bioreagent.com

In Vitro Cellular Assay Development for Quantitative Pathway Modulation Assessment

Following its discovery, the effects of HPI-1 hydrate (B1144303) are quantified using a variety of specialized in vitro cellular assays. These assays are essential for understanding how the compound modulates the Hedgehog pathway in a cellular context, providing more predictive insights than simple biochemical tests. mdpi.comcriver.com The development of these assays focuses on creating robust, reproducible, and biologically relevant systems. criver.comnih.gov

Key assays used for the quantitative assessment of HPI-1 hydrate's activity include:

Reporter Gene Assays: As used in HTS, Gli-dependent luciferase reporter assays remain a cornerstone for quantifying pathway inhibition. By measuring the reduction in luciferase activity in response to HPI-1, researchers can precisely determine its potency and efficacy in a cellular environment. pnas.orgmdpi.com

Quantitative Polymerase Chain Reaction (qPCR): A direct method to quantify pathway modulation is to measure the mRNA levels of Hh target genes. The transcription of genes like GLI1 and PTCH1 is upregulated upon pathway activation. mdpi.com Treatment with HPI-1 leads to a dose-dependent decrease in the mRNA levels of these genes, which can be accurately measured by qPCR. researchgate.net This provides a direct readout of the inhibition of Gli-mediated transcription.

Protein Expression Analysis: Techniques like Western blotting can be used to assess the protein levels of Hh pathway components. For instance, assays can measure the accumulation of SMO in the primary cilia or the levels of GLI1 protein in response to pathway stimulation and inhibition by HPI-1. nih.gov

Phenotypic Assays: HPI-1's effect on cellular processes regulated by the Hh pathway can also be quantified. For example, HPI-1 inhibits signaling through the oncogenic Smoothened mutant SmoM2 in neuron precursors, which prevents cell proliferation. bertin-bioreagent.com Cell viability and proliferation assays can therefore be used to quantify the functional consequences of pathway inhibition by HPI-1 in specific cancer cell lines. mdpi.com

These cellular assays are critical for validating HPI-1's mechanism of action. By demonstrating that HPI-1 can inhibit pathway activation induced by the overexpression of Gli1 and Gli2, researchers have confirmed its site of action downstream of SMO. pnas.org This is a crucial distinction from the majority of Hh pathway antagonists, which target SMO directly. pnas.org

Computational Modeling and Simulation Studies of this compound Molecular Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the molecular interactions of small molecules like this compound at an atomic level. nih.govresearchgate.net These in silico methods complement experimental data by providing insights into the dynamic behavior of the ligand-target complex, which can be difficult to capture through static experimental techniques. nih.govnih.gov While specific MD simulation studies exclusively focused on this compound are not extensively published, the established methodologies are directly applicable to understanding its molecular interactions.

General approaches involve creating a simulation system that includes the ligand (HPI-1), its putative protein target (e.g., a Gli protein), and the surrounding solvent (water molecules). mdpi.comresearchgate.net The interactions between all atoms are described by a force field, and the system's evolution over time is calculated by solving Newton's equations of motion. nih.gov Such simulations can reveal how this compound binds to its target, the stability of the resulting complex, and the specific intermolecular interactions that are most important for binding. researchgate.net

Ligand-target docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target. nih.gov For HPI-1, which is thought to target Gli transcription factors, docking studies would be performed using the three-dimensional structure of a Gli protein. pnas.org The docking algorithm samples a vast number of possible orientations and conformations of HPI-1 within the protein's binding site and scores them based on factors like steric fit and intermolecular interactions. plos.orgplos.org

The primary goals of docking HPI-1 to its target are:

Identifying the Binding Site: To pinpoint the specific pocket or surface on the Gli protein where HPI-1 binds.

Predicting the Binding Pose: To determine the precise orientation and conformation of HPI-1 in the binding site.

Analyzing Key Interactions: To identify the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the inhibitor. plos.orgresearchgate.net This information is fundamental to understanding the mechanism of inhibition.

Following docking, molecular dynamics simulations can be used to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. researchgate.net These simulations provide a dynamic picture of the interaction, revealing how the ligand and protein adjust their conformations upon binding and highlighting the role of water molecules in mediating the interaction. plos.org This dynamic analysis offers a deeper mechanistic elucidation than static docking alone.

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. nih.gov For HPI-1, SAR is crucial for designing new chemical probes with improved properties, such as higher potency, greater selectivity, or better metabolic stability. nih.gov

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, play a significant role in this process. mdpi.com A QSAR study on a series of HPI-1 analogs would involve:

Data Collection: Synthesizing a library of compounds with systematic modifications to the HPI-1 scaffold and measuring their inhibitory activity using in vitro assays. mdpi.com

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., size, shape, electronic properties) is calculated.

Model Building: A statistical model is created to find a mathematical correlation between the calculated descriptors and the observed biological activity. mdpi.com

This model can then be used to predict the activity of new, unsynthesized HPI-1 analogs. This predictive capability allows for the rational design of new probes, focusing synthetic efforts on compounds that are most likely to have the desired properties. nih.gov By identifying the key structural features of HPI-1 that are essential for its inhibitory activity, SAR and QSAR studies guide the development of next-generation Hedgehog pathway inhibitors that act at the level of Gli transcription factors. nih.gov

Advanced Analytical Techniques for Compound Characterization in Research Contexts

In any research involving a small molecule inhibitor, rigorous characterization of the compound itself is paramount to ensure the validity and reproducibility of the experimental results. For this compound, a variety of advanced analytical techniques are employed to confirm its identity, purity, and concentration. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds like HPI-1. torontech.com In a typical HPLC analysis for purity assessment, a solution of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. torontech.com

A detector, often a photodiode array (PDA) detector that measures UV absorbance, is placed at the column outlet. sepscience.com

A pure compound should ideally produce a single, sharp peak in the resulting chromatogram. chromatographyonline.com

The presence of additional peaks indicates impurities. sepscience.com

The area under the main peak relative to the total area of all peaks is used to calculate the compound's purity, which for research-grade inhibitors is typically expected to be above 98%. targetmol.com

HPLC can also be coupled with mass spectrometry (LC-MS), which provides mass information for the eluting peaks. sepscience.com This allows for the definitive confirmation of the main compound's identity (by matching its mass to the expected molecular weight of HPI-1) and can help in identifying the chemical nature of any impurities. researchgate.net

Other important analytical techniques for characterizing this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the compound, confirming that the correct chemical entity has been synthesized.

Thermogravimetric Analysis (TGA): This method is particularly relevant for a hydrate. It measures changes in mass as a function of temperature, allowing for the determination of the water content in the this compound crystal structure. nih.govencyclopedia.pub

These analytical methods ensure that researchers are working with a well-characterized reagent, which is a critical prerequisite for obtaining reliable data on its biological activity and mechanism of action.

Future Directions and Translational Research Perspectives Non Clinical

Exploration of Novel HPI-1 Hydrate (B1144303) Derivatives for Enhanced Research Tool Capabilities

The development of novel derivatives from a parent compound is a well-established strategy to enhance its utility as a research tool. For HPI-1 hydrate, synthesizing new analogues could yield molecules with improved potency, selectivity, solubility, or metabolic stability. Medicinal chemistry approaches could involve modification of the various functional groups on the hexahydro-quinoline scaffold.

Potential modifications could include:

Substitution on the phenyl rings: Altering the hydroxyl and methoxy (B1213986) groups on the two phenyl rings could modulate binding affinity and specificity for its target.

Modification of the ester group: The 2-methoxyethyl ester could be replaced with other esters or amides to alter pharmacokinetic properties and cell permeability.

Changes to the dihydropyridine (B1217469) core: Minor modifications to the core structure could lead to significant changes in biological activity.

The goal of such synthetic efforts would be to generate a library of HPI-1 derivatives. These new compounds would then be screened in cell-based Hedgehog signaling assays to identify derivatives with superior characteristics. For instance, a derivative with a higher potency (lower IC₅₀) would allow researchers to use lower concentrations, reducing the risk of off-target effects. Similarly, a derivative with improved aqueous solubility would simplify its use in a wider range of experimental models. nih.gov

Deeper Elucidation of Potential Off-Target Interactions in Complex Biological Systems

While this compound is known for its specificity, with an IC₅₀ for Wnt signaling inhibition reported to be at least 20-fold higher than for Hedgehog signaling (≥ 30 µM), a comprehensive understanding of its potential off-target interactions is crucial. bertin-bioreagent.comglpbio.com All small molecule inhibitors have the potential to interact with unintended targets, especially at higher concentrations. A thorough characterization of the HPI-1 interactome is a critical future direction.

Modern proteomics-based techniques, such as chemical proteomics, could be employed to identify proteins that directly bind to this compound. Furthermore, unbiased screening methods, like kinase profiling assays, could reveal any unintended inhibitory activity against a broad panel of protein kinases. Understanding these potential off-target effects is essential for the correct interpretation of experimental results and for validating that the observed biological effects are solely due to the inhibition of the Hedgehog pathway. The adverse effects seen with clinically used Hedgehog pathway inhibitors, such as muscle spasms and taste disturbances, are often linked to the pathway's role in adult tissue maintenance, underscoring the need to distinguish on-target from off-target effects. nih.govoncotarget.com

Development of this compound as a Scaffold for Next-Generation Chemical Probes

The core structure of this compound, a dihydropyridine-related scaffold, is an excellent starting point for the design of next-generation chemical probes. researchgate.netnih.govdovepress.com Such probes are indispensable tools for cell biology and biochemistry, enabling the direct visualization and identification of molecular interactions.

Strategies for developing HPI-1 based probes include:

Fluorescent Probes: Attaching a fluorescent dye (fluorophore) to a non-critical position on the HPI-1 molecule would allow for the visualization of its subcellular localization using fluorescence microscopy. This could provide insights into where HPI-1 interacts with components of the Hedgehog pathway within the cell.

Affinity-Based Probes: Incorporating a biotin (B1667282) tag would enable the isolation of HPI-1's binding partners from cell lysates. Subsequent analysis by mass spectrometry could identify the specific proteins that HPI-1 interacts with to modulate Gli activity.

Photoaffinity Probes: Introducing a photoreactive group would allow for the creation of a permanent, covalent bond between the HPI-1 probe and its target protein upon exposure to UV light. mdpi.com This is a powerful technique for definitively identifying the direct molecular target(s) of a compound. mdpi.commskcc.org

These chemical probes would transform HPI-1 from a simple inhibitor into a versatile tool for exploring the intricate molecular machinery that governs Gli-mediated transcription.

Integration with Omics Technologies for Systems-Level Understanding of Pathway Modulation

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to understand the global cellular response to pathway inhibition. frontiersin.orgnih.gov By treating cells or model organisms with this compound and subsequently performing transcriptomic (RNA-seq), proteomic, or metabolomic analyses, researchers can obtain a systems-level view of its effects.

This approach would move beyond looking at a few known Hedgehog target genes to mapping the entire landscape of transcriptional and translational changes that occur upon pathway inhibition. ebi.ac.uk Such data could reveal novel, previously unappreciated roles of Hedgehog signaling in various cellular processes. For instance, a transcriptomic study might uncover new sets of genes regulated by Gli transcription factors, while a proteomic analysis could identify changes in protein expression or post-translational modifications downstream of Hedgehog signaling. mdpi.com Integrating these multi-omics datasets can provide a more holistic understanding of the biological consequences of HPI-1-mediated pathway modulation and help construct more comprehensive models of the Hedgehog signaling network. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing HPI-1 hydrate to ensure reproducibility in experimental settings?

  • Methodological Answer : Synthesis of this compound requires precise control of stoichiometric water incorporation. Use techniques like thermogravimetric analysis (TGA) to confirm hydrate stability and X-ray diffraction (XRD) for crystal structure validation. Ensure solvents are anhydrous, and storage conditions adhere to recommended guidelines (2–8°C in dry environments) to prevent dehydration or degradation . For characterization, combine nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to verify purity (>95%) and hydrate integrity .

Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in hydrate stability or solvent systems. To resolve contradictions:

  • Replicate experiments using identical hydration states (e.g., confirm water content via Karl Fischer titration).
  • Standardize biological assays (e.g., hedgehog pathway inhibition tests) with positive controls and consistent cell lines.
  • Cross-reference solubility data (e.g., in DMSO/water mixtures) to ensure compound bioavailability matches experimental conditions .

Q. What analytical techniques are most reliable for distinguishing this compound from its anhydrous form?

  • Methodological Answer : Differentiate using:

  • TGA-DSC : Detect mass loss corresponding to water release (typically 5–15% for hydrates).
  • Powder XRD : Compare diffraction patterns to reference hydrate/anhydrous structures.
  • Dynamic vapor sorption (DVS) : Measure hygroscopicity under controlled humidity to assess hydrate formation propensity .

Advanced Research Questions

Q. How does the hydrate form of HPI-1 influence its pharmacokinetic properties in preclinical models compared to anhydrous formulations?

  • Methodological Answer : Hydrates often exhibit altered solubility and bioavailability. Conduct parallel in vivo studies in rodent models:

  • Administer equimolar doses of hydrate and anhydrous forms.
  • Monitor plasma concentration-time profiles using LC-MS/MS.
  • Compare AUC (area under the curve) and Cmax to quantify bioavailability differences. Note that hydrate stability in physiological fluids (e.g., pH 7.4 buffer) must be pre-validated to avoid confounding results .

Q. What experimental strategies can mitigate hydrate dissociation during high-throughput screening (HTS) assays?

  • Methodological Answer : To maintain hydrate integrity:

  • Use non-aqueous solvents (e.g., DMSO) pre-saturated with water vapor.
  • Employ sealed microplates to prevent moisture loss during HTS.
  • Validate hydrate stability via in-situ Raman spectroscopy during assay runs.
  • Include desiccant-free storage protocols for compound libraries .

Q. How can researchers reconcile conflicting data on this compound’s cytotoxicity across different cancer cell lines?

  • Methodological Answer : Contradictions may stem from cell-specific metabolic pathways or hydrate degradation. Implement:

  • Dose-response normalization : Express cytotoxicity relative to hedgehog pathway inhibition efficiency (e.g., Gli1 mRNA levels).
  • Stability profiling : Incubate this compound in cell culture media at 37°C and quantify degradation products via HPLC.
  • Cross-validation : Compare results with structurally analogous hydrates to identify class-specific trends .

Methodological and Ethical Considerations

Q. What protocols ensure compliance with ethical guidelines when testing this compound in animal models?

  • Methodological Answer : Follow NIH preclinical reporting standards:

  • Document animal strain, age, and housing conditions (e.g., humidity-controlled environments to prevent unintended hydrate changes).
  • Include randomization and blinding in experimental design.
  • Adhere to ARRIVE guidelines for data transparency and reproducibility .

Q. How should hydrate-specific data be reported to meet journal standards for crystallography or pharmacology studies?

  • Methodological Answer : For crystallography:

  • Deposit hydrate structure data in the Cambridge Structural Database (CSD).
  • Specify temperature and humidity during XRD experiments.
    • For pharmacology:
  • Disclose hydrate content (% w/w) in the "Materials" section.
  • Provide stability data under experimental conditions (e.g., buffer pH, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.